molecular formula C15H24N2O3S B4227744 N~1~-butyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-butyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B4227744
M. Wt: 312.4 g/mol
InChI Key: UKEFJWCGOXTMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-butyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a member of the class of compounds known as sGC stimulators, which are known to stimulate the activity of the enzyme soluble guanylate cyclase (sGC). BAY 41-2272 has been shown to have a number of interesting properties that make it a promising candidate for further study.

Mechanism of Action

N~1~-butyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 works by stimulating the activity of the enzyme sGC. This enzyme is involved in the production of cyclic guanosine monophosphate (cGMP), a molecule that plays an important role in regulating blood vessel tone. By increasing the production of cGMP, N~1~-butyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 can cause the blood vessels to relax, leading to improved blood flow.
Biochemical and Physiological Effects:
In addition to its vasodilatory effects, N~1~-butyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 has been shown to have a number of other interesting biochemical and physiological effects. For example, it has been shown to inhibit platelet aggregation, which could make it useful in the treatment of thrombotic disorders. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-butyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 is that it is a potent and selective sGC stimulator. This means that it can be used to study the effects of sGC activation in a variety of experimental systems. However, one limitation of N~1~-butyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 is that it is a relatively complex molecule, which can make it difficult to synthesize and purify.

Future Directions

There are a number of interesting future directions for research on N~1~-butyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272. One area of interest is the potential use of this compound in the treatment of pulmonary hypertension. Further studies will be needed to determine the optimal dosing and administration regimen for this application. Another area of interest is the potential use of N~1~-butyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 in the treatment of other cardiovascular and inflammatory diseases. Finally, there is also interest in developing new sGC stimulators that are more potent and selective than N~1~-butyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272.

Scientific Research Applications

N~1~-butyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs. N~1~-butyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide 41-2272 has been shown to be a potent vasodilator, meaning that it can relax the blood vessels in the lungs and improve blood flow. This property makes it a promising candidate for the treatment of pulmonary hypertension.

properties

IUPAC Name

N-butyl-2-(4-methyl-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-5-6-11-16-15(18)13(3)17(21(4,19)20)14-9-7-12(2)8-10-14/h7-10,13H,5-6,11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEFJWCGOXTMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)N(C1=CC=C(C=C1)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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